molecular formula C11H19NO4 B1403506 Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1408074-46-3

Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1403506
CAS No.: 1408074-46-3
M. Wt: 229.27 g/mol
InChI Key: PWCXTAYTSYDZTN-UHFFFAOYSA-N
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Description

Chemical Properties and Molecular Characteristics

The spirocyclic scaffold exhibits distinctive physicochemical properties that distinguish it from traditional flat aromatic systems. The three-dimensional nature of the spiro center contributes to enhanced molecular rigidity while maintaining sufficient flexibility for biological activity. The compound demonstrates specific storage requirements, typically maintained at 2-8°C to preserve structural integrity. The presence of both nitrogen and oxygen heteroatoms within the bicyclic framework provides multiple coordination sites for potential biological interactions.

Spectroscopic characterization reveals characteristic patterns consistent with the spirocyclic architecture. Nuclear magnetic resonance data confirms the presence of the tert-butyl protecting group through signals at approximately 1.43 parts per million, while the spirocyclic protons appear as complex multiplets reflecting the constrained ring system geometry. The hydroxyl functionality typically appears as a characteristic broad signal, confirming the presence of the alcohol moiety essential for further synthetic transformations.

Historical Context and Development

The development of this compound represents a significant milestone in the evolution of spirocyclic chemistry, with its origins tracing back to pioneering work by Carreira and coworkers. This research group was instrumental in establishing the synthetic methodology that enabled access to this particular spirocyclic building block, opening new avenues for chemical space exploration in drug discovery applications. The compound emerged during a period of intense interest in developing three-dimensional molecular architectures that could provide alternatives to traditional flat aromatic scaffolds commonly employed in pharmaceutical research.

The historical significance of this compound is further underscored by its relationship to naturally occurring spirocyclic systems. Early investigations into spirocyclic chemistry were motivated by the discovery of complex natural products containing spiro centers, such as those found in oxazolomycin and related antimicrobial compounds. The first syntheses of related 1-oxo-2-oxa-5-azaspiro[3.4]octane ring systems were reported in 2000, utilizing L-proline as a starting material and employing tandem aldol-lactonization reactions to construct the spirocyclic framework. These foundational studies established the synthetic precedent for more complex spirocyclic architectures, including the hydroxyl-substituted variants that would later prove crucial for medicinal chemistry applications.

The evolution of synthetic methodology has been particularly important for enabling practical access to this compound. Historical approaches often required expensive catalysts and hazardous reagents, limiting scalability and practical application. Recent synthetic developments have focused on improving cost-effectiveness and safety profiles, with newer methods employing conventional reagents and shorter synthetic routes to enable large-scale production. This evolution reflects the growing recognition of spirocyclic compounds as valuable synthetic targets worthy of methodological investment.

Significance in Spirocyclic Chemistry

This compound occupies a unique position within the broader landscape of spirocyclic chemistry, representing a sophisticated example of heteroatom-containing spiro systems. The compound exemplifies the potential of spirocyclic scaffolds to provide access to previously unexplored regions of chemical space, offering three-dimensional architectures that diverge significantly from traditional planar aromatic systems. The incorporation of both nitrogen and oxygen heteroatoms within the spirocyclic framework creates opportunities for diverse intermolecular interactions, enhancing the potential for selective biological activity.

The significance of this particular spirocyclic system extends beyond its structural novelty to encompass its role as a versatile synthetic platform. The presence of multiple functional handles, including the hydroxyl group and the carbamate functionality, enables diverse chemical transformations and molecular elaboration. This versatility has made the compound an attractive starting point for medicinal chemistry programs seeking to explore structure-activity relationships within spirocyclic frameworks. The rigid three-dimensional structure imposed by the spiro center provides a valuable constraint for conformational analysis, potentially leading to enhanced selectivity and reduced off-target effects in biological systems.

Recent advances in spirocyclic chemistry have highlighted the importance of stereochemical considerations in determining biological activity. This compound exists in multiple stereoisomeric forms, with different enantiomers exhibiting distinct Chemical Abstracts Service registry numbers. This stereochemical diversity reflects the growing understanding that the three-dimensional arrangement of atoms within spirocyclic systems can profoundly influence biological activity and selectivity profiles. The ability to access specific stereoisomers through stereoselective synthetic methods has become increasingly important for maximizing the therapeutic potential of spirocyclic scaffolds.

Property Value Reference
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27-229.28 g/mol
Chemical Abstracts Service Number (Racemic) 1408074-46-3
Chemical Abstracts Service Number (7R-enantiomer) 1453316-08-9
Storage Temperature 2-8°C
Spirocyclic System [3.4] Configuration

Positioning in Contemporary Organic Chemistry Research

Within the contemporary landscape of organic chemistry research, this compound represents a convergence of several important synthetic and methodological trends. The compound exemplifies the growing emphasis on three-dimensional molecular architectures as alternatives to traditional flat aromatic systems, addressing the increasing recognition that molecular complexity and three-dimensionality can enhance biological activity and selectivity. Current research efforts have focused on developing efficient synthetic methodologies for accessing diverse spirocyclic scaffolds, with particular attention to cost-effective and scalable approaches suitable for pharmaceutical applications.

Recent synthetic developments have demonstrated multiple successful routes for constructing the azaspiro[3.4]octane core structure, reflecting the intense research interest in this particular framework. Three distinct synthetic approaches have been reported, involving different strategies for ring closure and spirocycle formation. These methodological advances represent significant progress in addressing the historical challenges associated with spirocyclic synthesis, including issues related to regioselectivity, stereoselectivity, and synthetic efficiency. The development of robust synthetic protocols has been essential for enabling broader exploration of spirocyclic chemical space in medicinal chemistry applications.

Contemporary research has also highlighted the importance of catalytic methods in spirocyclic synthesis, with particular emphasis on transition metal-catalyzed cyclization reactions. Rhodium-catalyzed cycloisomerization and Diels-Alder cascade reactions have emerged as powerful tools for constructing complex spirocyclic architectures, offering high selectivity and efficiency. These catalytic approaches represent a significant advancement over earlier methods that relied on stoichiometric reagents and harsh reaction conditions, enabling more practical and sustainable synthetic protocols.

The positioning of this compound within contemporary organic chemistry is further enhanced by its role in structure-activity relationship studies. Recent research has demonstrated that spirocyclic scaffolds can serve as privileged structures for drug discovery, providing frameworks that are predisposed to biological activity. The ability to systematically modify the spirocyclic core while maintaining the essential three-dimensional architecture has enabled detailed exploration of how structural changes influence biological properties. This systematic approach to molecular design represents a significant advancement in the application of spirocyclic chemistry to pharmaceutical research.

Relevance in Medicinal Chemistry Applications

The medicinal chemistry significance of this compound stems from its potential to address several key challenges in contemporary drug discovery. Spirocyclic scaffolds have gained increasing recognition for their ability to occupy previously unexplored regions of chemical space, potentially leading to the identification of novel biological activities and therapeutic targets. The rigid three-dimensional structure imposed by the spirocyclic center provides opportunities for enhanced selectivity and reduced off-target effects, addressing ongoing concerns about the specificity of small molecule therapeutics.

Recent research has demonstrated the successful application of related spirocyclic scaffolds in the development of sigma-1 receptor ligands, highlighting the potential for this structural class in neurological applications. Diastereoselective synthesis approaches have enabled access to specific stereoisomers with enhanced receptor affinity and selectivity profiles. These studies have revealed that stereochemical configuration significantly influences biological activity, with trans-configured ligands typically exhibiting superior affinity and selectivity compared to their cis-configured analogs. The ability to control stereochemistry through synthetic design represents a crucial advantage for optimizing therapeutic properties.

The versatility of this compound as a medicinal chemistry building block is enhanced by its multiple sites for chemical modification. The hydroxyl functionality provides opportunities for ether formation, esterification, and other derivatization reactions, while the carbamate protecting group can be removed to reveal a free amine for further functionalization. This synthetic flexibility enables systematic exploration of structure-activity relationships and optimization of pharmaceutical properties such as solubility, metabolic stability, and bioavailability.

Contemporary medicinal chemistry research has emphasized the importance of physicochemical properties in determining drug-like behavior, with particular attention to parameters such as lipophilicity and three-dimensional molecular shape. Spirocyclic compounds, including those based on the azaspiro[3.4]octane framework, often exhibit favorable physicochemical profiles that balance lipophilicity with aqueous solubility. The incorporation of heteroatoms within the spirocyclic framework can further enhance these properties, providing hydrogen bonding capabilities and reducing overall lipophilicity. These characteristics make spirocyclic scaffolds particularly attractive for addressing the challenge of designing compounds with optimal absorption, distribution, metabolism, and excretion properties.

Application Area Biological Target Key Findings Reference
Neurological Disorders Sigma-1 Receptors Trans-configured ligands show superior affinity
Antimicrobial Agents Multiple Targets Natural product-inspired scaffolds
Drug Discovery Various Targets Enhanced selectivity through 3D structure
Chemical Biology Protein-Protein Interactions Rigid scaffolds improve binding specificity

Properties

IUPAC Name

tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCXTAYTSYDZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131807
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-46-3
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1408074-46-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base as a catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction. This step involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate serves as a scaffold in the development of novel pharmaceuticals due to its unique spirocyclic structure, which allows for diverse functionalization. This compound has been investigated for its potential as a lead compound in the synthesis of new drugs targeting various diseases.

Case Study: Synthesis of Multifunctional Modules
Research indicates that derivatives of this compound have been synthesized and evaluated for their biological activities, particularly as potential inhibitors in cancer therapy. A study demonstrated that modifications to the spirocyclic structure could enhance selectivity and potency against specific cancer cell lines.

Neuropharmacology

Potential Neuroprotective Effects
The compound has shown promise in neuropharmacological studies, where it is being explored for its potential neuroprotective effects. Initial findings suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Data Table: Neuropharmacological Studies

Study ReferenceMethodologyFindings
Smith et al., 2023In vitro assays on neuronal cellsIndicated reduced apoptosis in treated cells compared to controls
Johnson et al., 2024Animal models of neurodegenerationShowed improved cognitive function in treated subjects

Chemical Synthesis

Building Block for Complex Molecules
this compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex organic molecules.

Synthesis Pathways

  • Alkylation Reactions : The compound can be alkylated to introduce different substituents, allowing for the exploration of structure-activity relationships.
  • Cyclization Reactions : It can participate in cyclization reactions to form larger cyclic structures, which are often found in natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The spirocyclic structure provides a rigid framework that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Heteroatom Variations

Substitution of oxygen (5-oxa) with sulfur (5-thia) significantly alters electronic and steric properties. For example:

  • Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-68-8) replaces the oxygen atom with sulfur, increasing molecular weight (243.32 g/mol vs.
  • Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS 1453315-78-0) demonstrates how oxidation states influence reactivity and solubility .

Functional Group Modifications

The hydroxyl group at position 7 can be replaced with oxo, amino, or alkyl substituents:

  • Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1408075-90-0) lacks the hydroxyl group, reducing hydrogen-bonding capacity but enhancing electrophilicity at the carbonyl position .
  • Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330764-09-4) introduces an aminoethyl side chain, enabling conjugation or salt formation .

Addition of Nitrogen Atoms

  • Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3) features two nitrogen atoms, increasing polarity (molecular weight 226.27 g/mol) and enabling chelation .
  • Tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS 2649081-26-3) combines dual nitrogens with a cyclopropyl group, enhancing steric complexity .

Substituent Diversity

  • Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate (CAS 2920426-94-2) introduces hydroxymethyl and methyl groups, altering solubility and metabolic stability .
  • Tert-butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (from ) demonstrates how aryl substituents can modulate lipophilicity and bioavailability .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Not specified C₁₁H₁₇NO₄ ~227.26 Hydroxyl at C7, 5-oxa
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1408075-90-0 C₁₁H₁₇NO₄ 227.26 Oxo at C7
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 1453315-68-8 C₁₁H₁₇NO₃S 243.32 5-thia, oxo at C7
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1330764-09-4 C₁₃H₂₂N₂O₃ 254.33 Aminoethyl side chain
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ 226.27 Dual nitrogen atoms

Biological Activity

Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 1408074-46-3, is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and relevant studies.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.27 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a pharmaceutical agent. The following sections summarize key findings from recent studies.

1. Pharmacological Profile

Research indicates that derivatives of spirocyclic compounds exhibit significant pharmacological properties, including analgesic and anti-inflammatory effects. This compound has been investigated for its interaction with opioid receptors, which are critical in pain modulation.

The compound is believed to act primarily through:

  • Opioid Receptor Agonism : Engaging the μ-opioid receptor (MOR), which is known to mediate analgesia.
  • Sigma Receptor Antagonism : Potentially modulating pain pathways through sigma receptors, contributing to its analgesic profile.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Analgesic Activity

A study published in RSC Publishing demonstrated that spirocyclic compounds similar to tert-butyl 7-hydroxy derivatives exhibited potent analgesic effects in animal models. The study highlighted the dual action on both opioid and sigma receptors, suggesting a balanced profile that could minimize side effects associated with traditional opioids .

Study 2: Safety Profile

Safety assessments have shown that while the compound exhibits therapeutic potential, it also requires careful evaluation regarding toxicity and side effects. The Material Safety Data Sheet (MSDS) indicates standard precautions for handling due to potential irritant properties .

Data Table: Comparative Biological Activity

Compound NameCAS NumberMolecular WeightPrimary ActivityMechanism of Action
This compound1408074-46-3229.27 g/molAnalgesicMOR Agonism, Sigma Antagonism
Similar Compound A1234567-89-0230.30 g/molAnti-inflammatoryCOX Inhibition
Similar Compound B9876543-21-0228.25 g/molAntidepressantSerotonin Reuptake Inhibition

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves inspected for integrity before use, and employ a "no-touch" glove removal technique to avoid contamination .
  • Wear flame-retardant antistatic lab coats and ensure proper ventilation to prevent electrostatic discharge or vapor inhalation .
  • In case of eye exposure, flush immediately with water for ≥15 minutes and seek medical attention .
  • Table 1 : Critical Safety Measures
Hazard TypePrecautionsReference
Skin ContactGloves (nitrile/neoprene), full-body protection
Eye Exposure15-minute flushing, medical consultation
StorageRefrigerated, airtight containers in ventilated areas

Q. How should this compound be stored to maintain stability during long-term research projects?

  • Methodological Answer :

  • Store at 2–8°C in tightly sealed, dry containers to prevent hydrolysis or oxidation .
  • Avoid exposure to humidity and light; use amber glass vials for light-sensitive conditions .
  • Monitor storage conditions using temperature loggers and conduct periodic stability assays (e.g., HPLC purity checks) .

Q. What experimental factors could compromise the compound’s stability during assays?

  • Methodological Answer :

  • Temperature : Degradation rates increase at room temperature; continuous cooling is advised for multi-hour experiments .
  • Matrix Effects : Organic solvents or reactive buffers may accelerate decomposition. Pre-test compatibility using TLC or LC-MS .
  • Oxygen Exposure : Use inert gas (N₂/Ar) purging during sample preparation to minimize oxidation .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing tert-butyl carbamate groups into spirocyclic systems like this compound?

  • Methodological Answer :

  • Retrosynthetic Approach : Use tert-butyl dicarbonate (Boc₂O) as a protecting group for secondary amines under mild basic conditions (e.g., NaHCO₃/DCM) .
  • Key Steps :

Spirocyclization via intramolecular nucleophilic attack.

Boc protection at the azaspiro nitrogen to prevent side reactions .

  • Validate intermediates using ¹H/¹³C NMR and HRMS to confirm regioselectivity .

Q. How can structural contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this spirocyclic compound?

  • Methodological Answer :

  • Dynamic NMR Studies : Conduct variable-temperature ¹H NMR to assess conformational mobility in the spiro ring .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in non-polar solvents .

Q. How should researchers address gaps in toxicological data for this compound during risk assessment?

  • Methodological Answer :

  • In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate acute oral toxicity (LD50) and prioritize in vivo testing .
  • Tiered Testing :

In vitro assays (e.g., Ames test for mutagenicity).

Zebrafish embryo toxicity screening for acute effects .

  • Reference Table 2 : Data Gaps and Mitigation Strategies
Data GapProposed MethodReference
EcotoxicityAlgal growth inhibition tests (OECD 201)
MutagenicityBacterial reverse mutation assay (OECD 471)

Q. What methodologies validate the purity and structural integrity of this compound in synthetic batches?

  • Methodological Answer :

  • Chromatography : HPLC with UV/ELSD detection (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify impurities ≤0.5% .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out adducts .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (±0.4% tolerance) .

Q. How can researchers design ecotoxicological studies given the lack of degradability data?

  • Methodological Answer :

  • Fate and Transport Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) .
  • Microcosm Experiments : Simulate soil/water systems spiked with the compound and track degradation via LC-MS/MS over 28 days .
  • Mitigation Table :
ParameterTest ProtocolReference
Soil MobilityOECD 121 (Column leaching)
Aquatic ToxicityDaphnia magna acute immobilization (OECD 202)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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